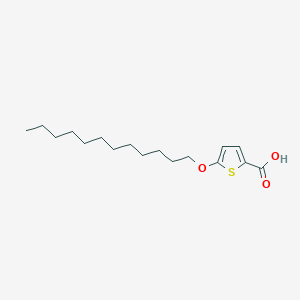
5-(Dodecyloxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecyloxy)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached to an oxygen atom) at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyloxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Formation of 5-Bromo-2-thiophenecarboxylic acid: This intermediate can be synthesized by bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Substitution Reaction: The 5-bromo group is then substituted with a dodecyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with sodium dodecyloxide in an appropriate solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dodecyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium dodecyloxide, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Dodecyloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(Dodecyloxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake. The carboxylic acid group can form hydrogen bonds with target proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dodecyloxy group, making it less lipophilic and potentially less bioavailable.
5-Bromo-2-thiophenecarboxylic acid: Contains a bromine atom instead of the dodecyloxy group, leading to different reactivity and applications.
2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different chemical properties and applications.
Uniqueness
5-(Dodecyloxy)thiophene-2-carboxylic acid is unique due to the presence of the dodecyloxy group, which imparts specific lipophilic properties and enhances its potential for biological and industrial applications. This structural feature distinguishes it from other thiophene derivatives and contributes to its versatility in various fields.
Properties
CAS No. |
62071-11-8 |
|---|---|
Molecular Formula |
C17H28O3S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
5-dodecoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(21-16)17(18)19/h12-13H,2-11,14H2,1H3,(H,18,19) |
InChI Key |
UALGGVNOAPHTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















